molecular formula C13H17ClO3 B13785593 Isopropyl 2-(4-chloro-2-methylphenoxy)propionate CAS No. 97635-47-7

Isopropyl 2-(4-chloro-2-methylphenoxy)propionate

Cat. No.: B13785593
CAS No.: 97635-47-7
M. Wt: 256.72 g/mol
InChI Key: PECHYQPZTGMBNW-UHFFFAOYSA-N
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Description

Isopropyl 2-(4-chloro-2-methylphenoxy)propionate is an ester derivative of mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), a synthetic auxin herbicide classified under HRAC Group O (auxin mimics) . The compound functions by disrupting plant cell growth, primarily targeting broadleaf weeds.

  • Chemical structure: The ester replaces the carboxylic acid group of mecoprop with an isopropyl alkoxy group.
  • Molecular formula: $ \text{C}{13}\text{H}{17}\text{ClO}3 $ (inferred from mecoprop’s formula, $ \text{C}{10}\text{H}{11}\text{ClO}3 $, and the isopropyl group).
  • Applications: Likely used as a post-emergent herbicide with systemic activity, similar to other mecoprop esters .

Properties

CAS No.

97635-47-7

Molecular Formula

C13H17ClO3

Molecular Weight

256.72 g/mol

IUPAC Name

propan-2-yl 2-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/C13H17ClO3/c1-8(2)16-13(15)10(4)17-12-6-5-11(14)7-9(12)3/h5-8,10H,1-4H3

InChI Key

PECHYQPZTGMBNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-(4-chloro-2-methylphenoxy)propionate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yield and purity. The process typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure the desired reaction kinetics.

    Catalysts: Using catalysts to enhance the reaction rate and selectivity.

    Purification: Employing purification techniques such as distillation and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Isopropyl 2-(4-chloro-2-methylphenoxy)propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Other Mecoprop Esters

Mecoprop esters vary in their alkyl chain length and branching, influencing their physicochemical properties and herbicidal performance. Below is a comparative analysis based on available

Table 1: Physicochemical Properties of Mecoprop Esters

Ester Derivative Molecular Formula Molecular Weight (g/mol) Water Solubility (20°C) Boiling Point (°C) Vapor Pressure (Pa) Reference
Isopropyl $ \text{C}{13}\text{H}{17}\text{ClO}_3 $ 270.75 (inferred) Not reported Not reported Not reported
Butan-2-yl (1-Methylpropyl) $ \text{C}{14}\text{H}{19}\text{ClO}_3 $ 270.75 Not reported Not reported Not reported
3-Hydroxybutyl $ \text{C}{14}\text{H}{19}\text{ClO}_4 $ 286.75 Not reported Not reported Not reported
Octyl ($ R $-isomer) $ \text{C}{18}\text{H}{27}\text{ClO}_3 $ 326.86 100 μg/L 401.6 0.001
Pentyl $ \text{C}{16}\text{H}{21}\text{ClO}_3 $ 296.79 Not reported Not reported Not reported
Key Observations:
  • Water Solubility : Longer alkyl chains (e.g., octyl) reduce water solubility (100 μg/L), enhancing soil persistence, whereas shorter esters (e.g., isopropyl) may exhibit higher mobility .
  • Volatility : The octyl ester’s low vapor pressure (0.001 Pa) suggests reduced volatilization compared to smaller esters, which may volatilize more readily under field conditions .
  • Synthesis : Esters like 3-hydroxybutyl are synthesized via reverse-phase HPLC methods, achieving high purity (92.4–97.0%) .

Comparison with Other Phenoxy Herbicides

Mecoprop and its esters belong to a broader class of phenoxy herbicides. Below is a comparison with structurally related compounds:

Table 2: Structural and Functional Comparison with Phenoxy Herbicides

Compound Chemical Structure Molecular Formula Primary Use Toxicity Profile Reference
Mecoprop (acid form) 2-(4-Chloro-2-methylphenoxy)propanoic acid $ \text{C}{10}\text{H}{11}\text{ClO}_3 $ Broadleaf weed control Carcinogen (lymphatic system), skin/eye irritant
MCPA 2-(4-Chloro-2-methylphenoxy)acetic acid $ \text{C}9\text{H}9\text{ClO}_3 $ Cereal crops Moderate toxicity; non-carcinogenic
2,4-D 2-(2,4-Dichlorophenoxy)acetic acid $ \text{C}8\text{H}6\text{Cl}2\text{O}3 $ Broad-spectrum weed control Possible carcinogen, endocrine disruptor
Key Differences:
  • Efficacy : Mecoprop esters are more selective for certain weeds compared to 2,4-D, which has broader activity .

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